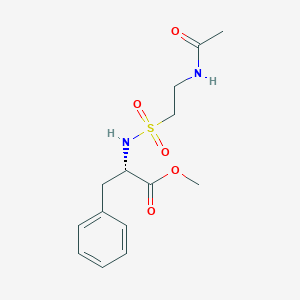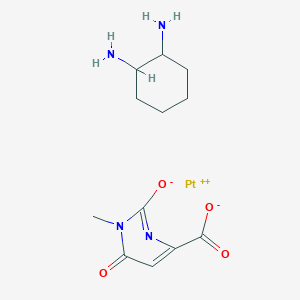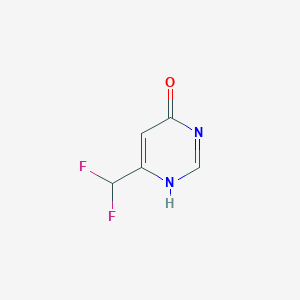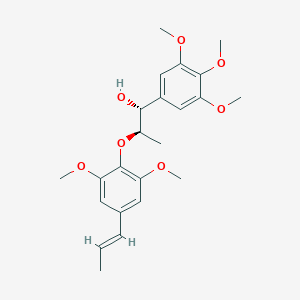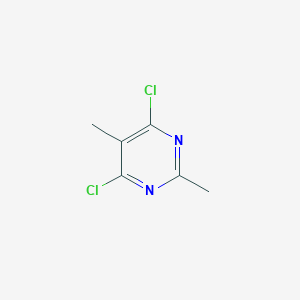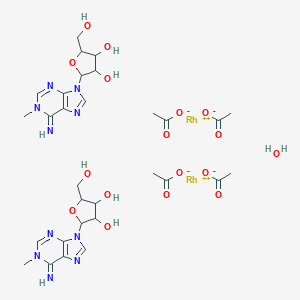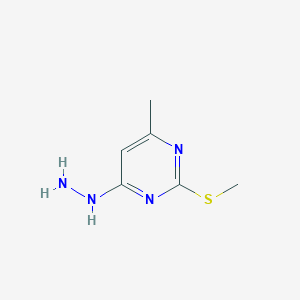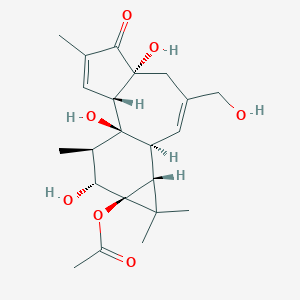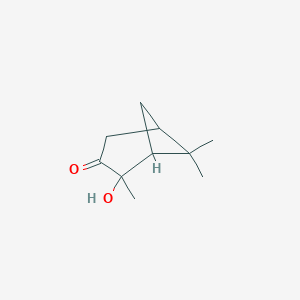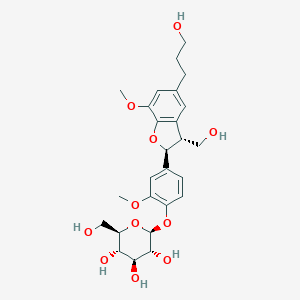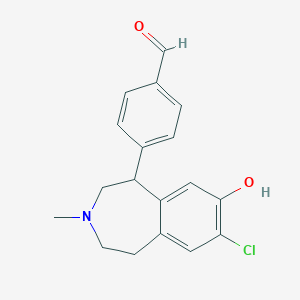
4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde is a chemical compound that has recently gained attention in the scientific community due to its potential application in various research fields. The compound is a benzazepine derivative that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde is not fully understood. However, it is believed to act on specific receptors in the brain and modulate the release of neurotransmitters. The compound has been shown to increase the levels of dopamine in the brain, which is associated with the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress. The compound has also been shown to reduce inflammation in the brain, which can be beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various research fields. However, there are also limitations to using this compound in lab experiments. The compound is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied for its toxicity, which can be a potential limitation for its use in lab experiments.
Future Directions
There are several future directions for research on 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde. One potential direction is to further study its mechanism of action and its potential application in the treatment of neurological disorders. Another potential direction is to study its anti-inflammatory and anti-cancer properties and its potential application in these fields. Additionally, future research could focus on improving the water solubility of the compound and studying its toxicity in more detail.
In conclusion, this compound is a chemical compound that has shown promising results in various research fields. Its potential application in the treatment of neurological disorders, anti-inflammatory, and anti-cancer properties make it an interesting compound for future research. However, further studies are needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde involves the reaction of 8-chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product can be improved by using different purification techniques.
Scientific Research Applications
The compound has been extensively studied for its potential application in various research fields. It has shown promising results in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The compound has also been studied for its anti-inflammatory and anti-cancer properties.
properties
CAS RN |
131275-92-8 |
|---|---|
Molecular Formula |
C18H18ClNO2 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
4-(8-chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde |
InChI |
InChI=1S/C18H18ClNO2/c1-20-7-6-14-8-17(19)18(22)9-15(14)16(10-20)13-4-2-12(11-21)3-5-13/h2-5,8-9,11,16,22H,6-7,10H2,1H3 |
InChI Key |
GECMTWMUNOQORY-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)C=O)O)Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)C=O)O)Cl |
synonyms |
7-ASCH 7-chloro-8-hydroxy-1-(4'-formylphenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



